molecular formula C7H10F2O5 B12831687 (1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid

(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid

Katalognummer: B12831687
Molekulargewicht: 212.15 g/mol
InChI-Schlüssel: JTOMRSMMMDLWND-ALEPSDHESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid is a fluorinated cyclohexane derivative. This compound is notable for its unique structure, which includes three hydroxyl groups and two fluorine atoms on a cyclohexane ring. The presence of fluorine atoms can significantly alter the chemical and biological properties of the compound, making it a subject of interest in various fields of research.

Vorbereitungsmethoden

The synthesis of (1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid typically involves multiple steps starting from naturally occurring compounds. One common method involves the use of (−)-quinic acid as a starting material. The synthesis process includes several steps of functional group transformations, including fluorination and hydroxylation, to achieve the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Analyse Chemischer Reaktionen

(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid involves its interaction with specific enzymes. For example, it acts as a potent inhibitor of type II dehydroquinases by mimicking the enolate intermediate in the enzyme’s catalytic cycle. This inhibition occurs through the formation of a stable complex between the compound and the enzyme, preventing the enzyme from catalyzing its natural substrate .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to (1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid include other fluorinated cyclohexane derivatives and hydroxylated cyclohexanes. For instance:

Eigenschaften

Molekularformel

C7H10F2O5

Molekulargewicht

212.15 g/mol

IUPAC-Name

(1R,4S,5R)-3,3-difluoro-1,4,5-trihydroxycyclohexane-1-carboxylic acid

InChI

InChI=1S/C7H10F2O5/c8-7(9)2-6(14,5(12)13)1-3(10)4(7)11/h3-4,10-11,14H,1-2H2,(H,12,13)/t3-,4+,6-/m1/s1

InChI-Schlüssel

JTOMRSMMMDLWND-ALEPSDHESA-N

Isomerische SMILES

C1[C@H]([C@@H](C(C[C@]1(C(=O)O)O)(F)F)O)O

Kanonische SMILES

C1C(C(C(CC1(C(=O)O)O)(F)F)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.